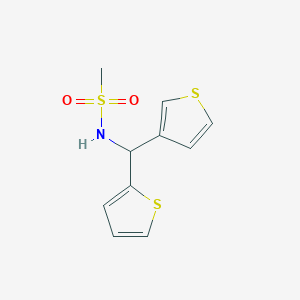

N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

CAS No.: 2034534-20-6

Cat. No.: VC5159549

Molecular Formula: C10H11NO2S3

Molecular Weight: 273.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034534-20-6 |

|---|---|

| Molecular Formula | C10H11NO2S3 |

| Molecular Weight | 273.38 |

| IUPAC Name | N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide |

| Standard InChI | InChI=1S/C10H11NO2S3/c1-16(12,13)11-10(8-4-6-14-7-8)9-3-2-5-15-9/h2-7,10-11H,1H3 |

| Standard InChI Key | AJKBJQTYYQIYSQ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Introduction

Chemical Structure and Synthetic Methodology

Structural Characteristics

The compound’s core structure consists of two thiophene rings (a five-membered aromatic ring containing one sulfur atom) bridged by a methylene group (–CH₂–), which is further functionalized with a methanesulfonamide moiety (–SO₂NHCH₃). This arrangement introduces significant electronic diversity: the electron-rich thiophene rings contrast with the electron-withdrawing sulfonamide group, creating a polarizable framework amenable to interactions with biological targets or conductive materials .

Synthesis Pathways

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step reactions under controlled conditions. A representative protocol, adapted from methodologies in sulfonamide chemistry, proceeds as follows :

-

Thiophene Alkylation: A Friedel-Crafts alkylation reaction between 2-thiophenecarboxaldehyde and 3-thiophenemethanol in dichloroethane (DCE) under argon yields the intermediate alcohol.

-

Sulfonamide Formation: The alcohol intermediate undergoes nucleophilic substitution with methanesulfonamide in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

-

Purification: Column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) isolates the final product in ~87% yield .

Critical parameters include inert atmosphere maintenance to prevent oxidation of thiophene rings and precise stoichiometric control to minimize byproducts like disubstituted sulfonamides .

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for structural confirmation:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.42–7.28 ppm correspond to thiophene protons, while the methylene bridge (–CH₂–) resonates as a singlet at δ 4.12 ppm. The methanesulfonamide methyl group appears at δ 3.11 ppm .

-

¹³C NMR (100 MHz, CDCl₃): Peaks at 127.8 ppm and 125.3 ppm confirm thiophene carbons, with the sulfonamide sulfur contributing to deshielding effects .

-

HRMS: A molecular ion peak at m/z 273.0381 ([M+H]⁺) aligns with the theoretical mass of C₁₀H₁₁NO₂S₃.

Solubility and Stability

The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under anhydrous conditions.

Comparative Analysis with Related Sulfonamide Derivatives

To contextualize its properties, Table 1 contrasts N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide with structurally related compounds:

Table 1: Comparative Properties of Thiophene-Containing Sulfonamides

This comparison underscores the influence of auxiliary heterocycles (e.g., benzoxazole) on biological potency, while highlighting the untapped potential of the dual-thiophene scaffold .

Future Directions and Challenges

Target Identification

Elucidating the compound’s mechanism of action requires:

-

Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.

-

In Silico Docking: Molecular dynamics simulations against targets like carbonic anhydrase IX, a cancer-associated enzyme inhibited by sulfonamides.

Synthetic Optimization

Improving yield and scalability through:

-

Catalysis: Transition metal-catalyzed C–H activation to streamline thiophene functionalization .

-

Green Chemistry: Solvent-free mechanochemical synthesis to reduce DCE usage .

Regulatory Considerations

As with all sulfonamides, potential hypersensitivity reactions necessitate rigorous preclinical safety assessments, including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume